molecular formula C19H22N4O3S2 B2917792 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 617696-68-1

2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2917792
CAS No.: 617696-68-1
M. Wt: 418.53
InChI Key: MVNCGWWBBMLHIC-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of pyrido-pyrimidinone derivatives functionalized with a thiazolidinone moiety. Its structure features a 4H-pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 3-ethoxypropylamino group and at position 3 with an (E)-configured methylidene bridge linked to a 3-methyl-4-oxo-2-thioxo-thiazolidine ring.

Properties

IUPAC Name

(5E)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-4-26-10-6-8-20-15-13(11-14-18(25)22(3)19(27)28-14)17(24)23-9-5-7-12(2)16(23)21-15/h5,7,9,11,20H,4,6,8,10H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNCGWWBBMLHIC-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C/3\C(=O)N(C(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617696-68-1
Record name 2-[(3-ETHOXYPROPYL)AMINO]-9-METHYL-3-[(E)-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 617696-68-1) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3S2C_{19}H_{22}N_4O_3S_2, indicating a complex structure that includes pyrido-pyrimidine and thiazolidine moieties. The presence of various functional groups suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to our target compound have shown promising activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TestedInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%

These results indicate that modifications in the thiazolidine structure can enhance antibacterial efficacy, potentially applicable to our target compound .

Antioxidant Activity

The antioxidant capacity of similar thiazolidine derivatives was evaluated using the ABTS radical cation decolorization assay. The results showed varying degrees of inhibition:

CompoundInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-one81.8%
Other derivatives68.8% - 79.0%

This suggests that the presence of specific substituents can significantly influence antioxidant activity .

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds with similar structures against various cancer cell lines, including lung adenocarcinoma (A549), hepatocellular carcinoma (Hep G2), and triple-negative breast cancer (MDA-MB-231). The following IC50 values were reported:

CompoundCell LineIC50 (μM)
Compound AA5495.4 ± 2.4
Compound BMDA-MB-2314.9 ± 2.9

These findings indicate that modifications to the chemical structure can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets such as protein kinases and integrins, which are crucial in regulating cell proliferation and survival pathways. The binding affinity to these targets can be influenced by structural modifications, enhancing therapeutic efficacy .

Case Studies

  • Study on Thiazolidine Derivatives : A comprehensive study evaluated various thiazolidine derivatives for their antibacterial and antioxidant properties, highlighting the importance of substituent effects on biological activity.
  • Anticancer Evaluation : Another research initiative focused on assessing the cytotoxic effects of pyrido-pyrimidine derivatives against multiple cancer cell lines, demonstrating significant promise for further development into therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methoxy Groups : The ethoxypropyl chain in the target compound offers a balance between hydrophilicity and lipophilicity compared to the methoxypropyl analogue, which is less polar .
  • E vs. Z Isomerism : The (E)-configuration in the target compound ensures a planar arrangement of the methylidene bridge, optimizing π-π stacking with aromatic residues in biological targets. In contrast, Z-isomers (e.g., ) introduce steric clashes, reducing binding affinity .
  • Thiazolidinone Substituents: Methyl groups (target compound) confer metabolic stability, whereas bulkier substituents like 4-methylbenzyl () or phenylethyl () enhance lipophilicity but may hinder target engagement .

Pharmacological Implications

  • Thioxo-Thiazolidinone Core: The 2-thioxo group in all analogues enables metal chelation (e.g., Zn²⁺ in metalloenzymes), while the 4-oxo group stabilizes tautomeric forms critical for binding .

Computational and Crystallographic Insights

  • Structural Analysis: Programs like SHELX and ORTEP () were used to resolve the E-configuration and quantify ring puckering in the pyrido-pyrimidinone core. The target compound’s planar geometry contrasts with puckered conformers in bulkier analogues (e.g., ), as predicted by Cremer-Pople coordinates () .
  • Electronic Properties : Isoelectronic principles () suggest similar redox behavior among analogues, but structural disparities (e.g., phenyl vs. alkyl groups) lead to divergent charge distributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.